

CAS number for (3-Hydroxynaphthalen-2-yl)boronic acid

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Compound of Interest

Compound Name: (3-Hydroxynaphthalen-2-yl)boronic acid

Cat. No.: B1393590

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An In-depth Technical Guide: **(3-Hydroxynaphthalen-2-yl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3-Hydroxynaphthalen-2-yl)boronic acid (CAS No. 849404-37-1) is a highly functionalized synthetic building block that has garnered significant interest within the medicinal chemistry and materials science communities.^{[1][2][3]} Its unique structure, combining a naphthalene core with strategically placed hydroxyl and boronic acid moieties, makes it an invaluable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, a plausible synthetic strategy, and a detailed, field-proven protocol for its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery.^[4] The narrative is grounded in the principles of mechanistic understanding, aiming to equip researchers with the knowledge to not only apply but also troubleshoot and innovate upon established methodologies.

The Strategic Value of Naphthylboronic Acids in Medicinal Chemistry

The advent of boronic acids as stable, versatile, and low-toxicity reagents has revolutionized synthetic chemistry.^[5] Their utility is exemplified by the FDA's approval of boronic acid-

containing drugs such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[5] These compounds serve as critical precursors in a multitude of synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the efficient formation of carbon-carbon bonds.

(3-Hydroxynaphthalen-2-yl)boronic acid belongs to a privileged class of building blocks. The naphthalene scaffold is a common motif in biologically active compounds, while the hydroxyl group offers a handle for further functionalization or can participate in crucial hydrogen-bonding interactions with biological targets. The boronic acid group serves as the reactive handle for coupling, enabling the precise installation of this entire hydroxynaphthyl fragment onto a target molecule, thereby accelerating the synthesis of diverse compound libraries for drug screening programs.[4]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and storage. The key identifiers and properties for **(3-Hydroxynaphthalen-2-yl)boronic acid** are summarized below.

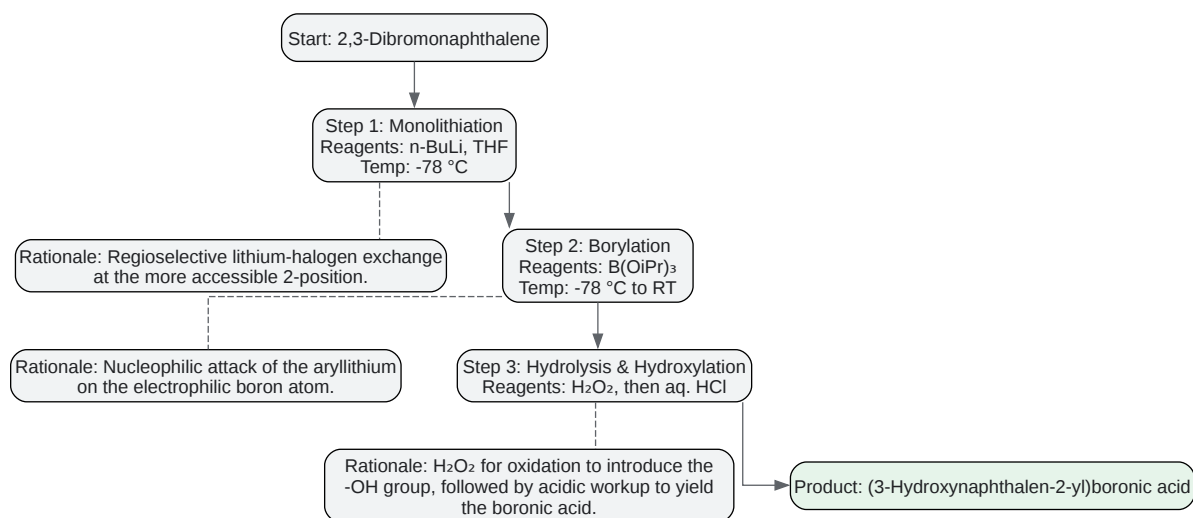
Property	Value	Source(s)
CAS Number	849404-37-1	[1][2][3][6]
Molecular Formula	C ₁₀ H ₉ BO ₃	[2][3]
Molecular Weight	187.99 g/mol	[3]
IUPAC Name	(3-hydroxynaphthalen-2-yl)boronic acid	[3]
Synonyms	3-hydroxy-2-naphthylboronic acid, 3-Naphthol-2-boronic acid	[2][3]
Appearance	Solid (Typical)	[7]
Purity	Typically ≥97%	[2]
Storage Temperature	Ambient, keep in a dry area	[2][7]
InChI Key	PREHQRCCCIFBPF-UHFFFAOYSA-N	[2][3]

Standard analytical techniques for confirming the identity and purity of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Plausible Synthetic Route

While multiple synthetic routes exist for arylboronic acids, a common and reliable method involves the reaction of an organometallic species with a trialkyl borate ester, followed by acidic hydrolysis. The synthesis of **(3-Hydroxynaphthalen-2-yl)boronic acid** can be logically approached from 2,3-dibromonaphthalene.

Workflow for Synthesis



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Caption: Plausible synthetic workflow for **(3-Hydroxynaphthalen-2-yl)boronic acid**.

Core Application: A Validated Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[8][9] The protocol below details a general procedure for coupling **(3-Hydroxynaphthalen-2-yl)boronic acid** with a generic aryl bromide.

Experimental Protocol

Objective: To synthesize a 2-aryl-3-hydroxynaphthalene derivative.

Materials:

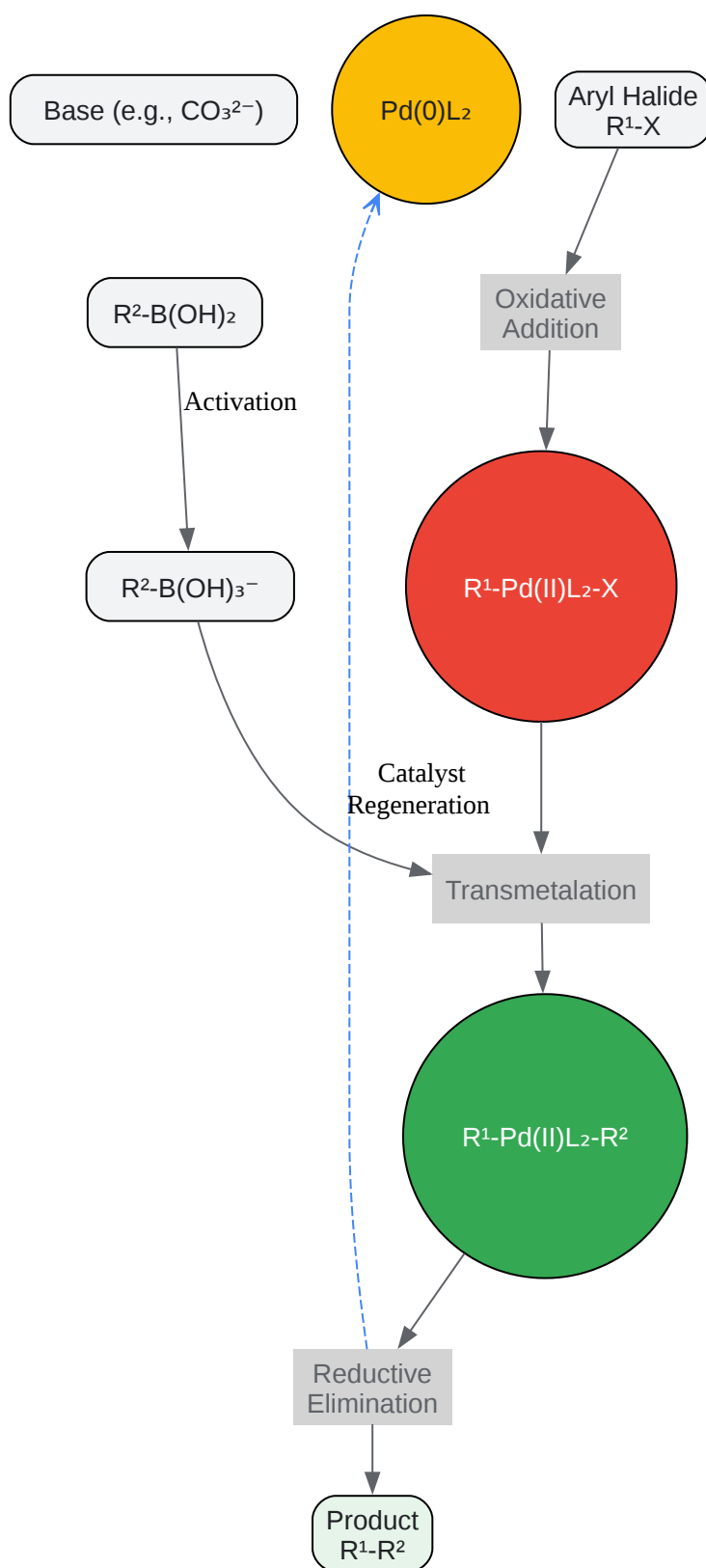
- **(3-Hydroxynaphthalen-2-yl)boronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents, 2 mol%)
- Triphenylphosphine [PPh₃] (0.08 equivalents, 8 mol%)
- Potassium Carbonate (K₂CO₃) (3.0 equivalents), aqueous solution (2M)
- 1,4-Dioxane (solvent)
- Nitrogen or Argon gas supply

Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq) and **(3-Hydroxynaphthalen-2-yl)boronic acid** (1.2 eq).
 - Expertise & Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Flame-drying the glassware removes adsorbed water, which can otherwise lead to competitive protodeboronation (hydrolysis of the C-B bond).[9]
- Catalyst and Ligand Addition: Add the palladium acetate (0.02 eq) and triphenylphosphine (0.08 eq).
 - Expertise & Causality: Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a bulky electron-rich ligand that stabilizes the Pd(0) catalyst, facilitates oxidative addition, and prevents palladium black precipitation.[8]
- Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

- Expertise & Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it. An inert atmosphere is critical for maintaining catalytic activity and achieving high yields.
- Solvent and Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane, followed by the aqueous potassium carbonate solution.
 - Expertise & Causality: Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.^[10] The base (K_2CO_3) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.^[8]^[10]
- Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
 - Expertise & Causality: Heating accelerates the reaction rates of all steps in the catalytic cycle. Vigorous stirring is necessary to ensure efficient mixing of the heterogeneous mixture (organic and aqueous phases).
- Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

The Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with all laboratory chemicals, **(3-Hydroxynaphthalen-2-yl)boronic acid** should be handled with appropriate care in a well-ventilated fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
- Storage: Store in a tightly sealed container in a cool, dry place to prevent degradation.[7]

Conclusion

(3-Hydroxynaphthalen-2-yl)boronic acid is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling allows for the efficient and modular synthesis of complex, high-value molecules. By understanding the mechanistic principles behind its application, researchers can leverage this powerful building block to its full potential, paving the way for the development of novel therapeutics and advanced materials.

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